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Introduction: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate

receptor involved in synaptic plasticity, learning, and memory. These receptors are

heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2

subunits. The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor dictates its

pharmacological and biophysical properties. The GluN2B subunit, in particular, is implicated in

various physiological and pathological processes, including synaptic development, plasticity,

and excitotoxic cell death. Ifenprodil is a phenylethanolamine compound that acts as a potent

and selective non-competitive antagonist of NMDA receptors containing the GluN2B subunit.

This selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of

GluN2B-containing NMDA receptors in the central nervous system.

Mechanism of Action
Ifenprodil exerts its inhibitory effect by binding to a unique site at the interface between the N-

terminal domains (NTDs) of the GluN1 and GluN2B subunits.[1][2] This allosteric binding site is

distinct from the glutamate and glycine agonist binding sites. By binding to this modulatory site,

ifenprodil stabilizes a closed conformation of the ion channel, thereby reducing the probability

of channel opening even in the presence of agonists.[3][4] This action is non-competitive and

voltage-independent at its high-affinity site.[5]
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Selectivity Profile
Ifenprodil's utility as a research tool stems from its high selectivity for the GluN2B subunit over

other GluN2 subunits. This allows for the pharmacological isolation of GluN2B-mediated

functions from those mediated by GluN2A, GluN2C, or GluN2D-containing receptors. However,

researchers must be aware of its potential off-target effects, especially at higher

concentrations.

Quantitative Data: Inhibitory Constants
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Target
Receptor/Channel

Species IC50 / Ki Notes

Primary Target

GluN1/GluN2B NMDA

Receptor
Rat / Recombinant 0.15 - 0.34 µM

High-affinity, non-

competitive

antagonism.[5][6][7]

NMDA Receptor

Subunits (Lower

Affinity)

GluN1/GluN2A NMDA

Receptor
Recombinant >30 µM - 146 µM

Over 400-fold lower

affinity compared to

GluN2B.[1][5][7]

GluN1/GluN2C NMDA

Receptor
Recombinant >30 µM Low affinity.[5]

GluN1/GluN2D NMDA

Receptor
Recombinant >30 µM Low affinity.[5]

Off-Target

Receptors/Channels

α1-Adrenergic

Receptor
- Antagonist activity

Contributes to

vasodilatory effects.[1]

[8]

Sigma (σ) Receptors

(σ2 > σ1)
Rat

Kd = 5.09 nM

([3H]ifenprodil)

High affinity for σ2

sites.[8][9]

G-protein-coupled

inwardly-rectifying

potassium (GIRK/Kir3)

channels

Recombinant IC50 = 2.83 - 8.76 µM Direct inhibition.[2]

Serotonin (5-HT)

Receptors
- Nanomolar affinity

Interacts with 5-HT1A,

5-HT2, and 5-HT3

subtypes.[1]
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Voltage-gated Ca2+

channels
- Micromolar affinity

Inhibition at higher

concentrations.[1]

Signaling Pathways and Experimental Workflows
Ifenprodil is instrumental in dissecting the downstream signaling cascades initiated by the

activation of GluN2B-containing NMDA receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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